N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide is a heterocyclic compound that features a benzothiophene core substituted with a nitro group at the 5-position, a carboxamide group at the 2-position, and a 4-chlorophenyl group attached to the nitrogen of the carboxamide. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The benzothiophene core is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Carboxylation: The nitrated benzothiophene is then subjected to carboxylation using carbon dioxide under high pressure and temperature to form the carboxylic acid derivative.
Amidation: The carboxylic acid derivative is converted to the corresponding carboxamide by reacting with 4-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for nitration and carboxylation steps, as well as the development of more efficient catalysts and coupling agents for the amidation step.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom on the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to form the corresponding methoxy derivative.
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol or other nucleophiles in suitable solvents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: 5-amino-1-benzothiophene-2-carboxamide.
Substitution: N-(4-methoxyphenyl)-5-nitro-1-benzothiophene-2-carboxamide.
Hydrolysis: 5-nitro-1-benzothiophene-2-carboxylic acid and 4-chloroaniline.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide is thought to be mediated through its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the benzothiophene core may interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide can be compared with other similar compounds such as:
N-(4-chlorophenyl)-5-nitro-1-benzofuran-2-carboxamide: Similar structure but with an oxygen atom in place of the sulfur atom in the benzothiophene core.
N-(4-chlorophenyl)-5-nitro-1-indole-2-carboxamide: Similar structure but with a nitrogen atom in place of the sulfur atom in the benzothiophene core.
N-(4-chlorophenyl)-5-nitro-1-benzimidazole-2-carboxamide: Similar structure but with a nitrogen atom in place of the sulfur atom and an additional nitrogen atom in the benzothiophene core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzothiophene core, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3S/c16-10-1-3-11(4-2-10)17-15(19)14-8-9-7-12(18(20)21)5-6-13(9)22-14/h1-8H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZJNXRLOHFPQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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